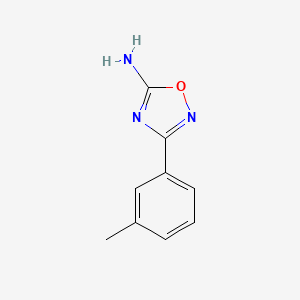![molecular formula C13H26N4 B11733969 [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a diethylamino group and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrazole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis.
1-ethyl-4-methyl-1H-pyrazol-5-amine: This compound is used in the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its combination of a diethylamino group and a pyrazole moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H26N4 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
N',N'-diethyl-N-[(2-ethylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-4-16(5-2)11-7-9-14-12-13-8-10-15-17(13)6-3/h8,10,14H,4-7,9,11-12H2,1-3H3 |
InChIキー |
VARLUBQGNLIGRU-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=N1)CNCCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)
![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)

![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)
![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)



![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)

![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
